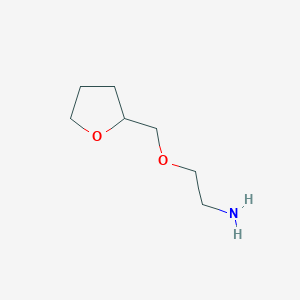

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine

Übersicht

Beschreibung

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is a chemical compound that can be derived from the catalytic hydrogenation of certain dihydrooxazines. This process results in a dynamic mixture of enamines and tetrahydro-2-furanamines, which are key intermediates in the synthesis of various compounds, including pharmaceuticals . Although the specific compound 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is not directly mentioned in the provided papers, its structure suggests that it is related to the tetrahydrofuranamines obtained through hydrogenation reactions.

Synthesis Analysis

The synthesis of related tetrahydrofuranamines involves the catalytic hydrogenation of dihydrooxazines, which do not have an alkoxy substituent at C-6. This reaction is carried out under mild conditions in methanol, leading to the formation of enamines and tetrahydrofuranamines. Further transformations can be achieved under more robust hydrogenation conditions or by altering the solvent, such as using glacial acetic acid, to produce different isomeric compounds .

Molecular Structure Analysis

The molecular structure of 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine would include a tetrahydrofuran ring, which is a five-membered cyclic ether, attached to an ethanamine moiety through a methoxy linker. The tetrahydrofuran ring is a saturated version of the furan ring, which provides stability to the compound. The presence of the ethanamine group suggests

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthetic Routes and Intermediate Applications : A novel synthetic route was developed for compounds related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," focusing on intermediates for treatments like benign prostatic hyperplasia (Xiaoxia Luo et al., 2008).

- Telechelic Oligomers with Furanyl Functionality : The synthesis of CC-bond splitting initiators with two furanyl groups, leading to the production of furanyl-terminated telechelics, which could be used in network formation with unsaturated polyesters (D. Edelmann & H. Ritter, 1993).

Biological Activities and Applications

- Antimicrobial and Antioxidant Properties : Schiff bases derived from similar compounds showed promising in vitro antimicrobial activities against various bacteria and demonstrated good antioxidant activity (I. Warad et al., 2020).

- DNA Binding and Cytotoxicity : Copper(II) complexes with tridentate ligands, similar in structure to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," demonstrated DNA binding propensity and showed low toxicity for different cancer cell lines, suggesting potential in cancer research (Pankaj Kumar et al., 2012).

Ligand Formation and Coordination Chemistry

- Tripodal Tetraamine Ligands : Studies on low symmetry pyrazole-based tripodal tetraamine ligands, which share structural similarities, focused on their metal complexes and ligand decomposition reactions. This research is vital for understanding coordination chemistry (John R. Cubanski et al., 2013).

Sensor Applications

- Colorimetric Sensor for Iron : A Schiff base acting as a colorimetric sensor for iron in aqueous solution was developed from a compound structurally related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine". This application highlights its potential in environmental monitoring (G. You et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the sources retrieved. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Zukünftige Richtungen

The future directions for research and application of this compound are not specified in the sources retrieved. However, given its structural similarity to other compounds, it could potentially be explored for use in various chemical reactions or biological studies.

Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more comprehensive understanding, further research and analysis would be required.

Eigenschaften

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFPQGITBRBQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602627 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine | |

CAS RN |

34694-89-8 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(oxolan-2-yl)methoxy]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)